BenchChemオンラインストアへようこそ!

(R)-gatifloxacin

Immunoassay Development Chiral Drug Detection Antibody Cross-Reactivity

(R)-Gatifloxacin (CHEBI:53560) is the (R)-enantiomer of the fourth-generation 8-methoxy fluoroquinolone antibiotic gatifloxacin. Gatifloxacin itself is clinically formulated as a racemic mixture, exerting antibacterial activity through dual inhibition of bacterial DNA gyrase and topoisomerase IV.

Molecular Formula C19H22FN3O4
Molecular Weight 375.4 g/mol
Cat. No. B1198415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-gatifloxacin
Molecular FormulaC19H22FN3O4
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F
InChIInChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m1/s1
InChIKeyXUBOMFCQGDBHNK-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.6 [ug/mL]

(R)-Gatifloxacin: A Single-Enantiomer Fluoroquinolone for Analytical Reference and Chiral Selectivity Research


(R)-Gatifloxacin (CHEBI:53560) is the (R)-enantiomer of the fourth-generation 8-methoxy fluoroquinolone antibiotic gatifloxacin [1]. Gatifloxacin itself is clinically formulated as a racemic mixture, exerting antibacterial activity through dual inhibition of bacterial DNA gyrase and topoisomerase IV [2]. Numerous studies have demonstrated that the (R)- and (S)-enantiomers of gatifloxacin exhibit virtually identical antimicrobial potency and pharmacokinetic (PK) profiles across multiple animal species and in human volunteers [3]. Consequently, (R)-gatifloxacin is not developed as a stand-alone therapeutic but is primarily procured as a high-purity single isomer for analytical method development, chiral resolution validation, and enantioselective biological recognition studies where a defined stereochemical probe is essential.

Why Racemic Gatifloxacin Cannot Substitute for (R)-Gatifloxacin in Chiral Research and Immunoassay Applications


Although racemic gatifloxacin and its isolated (R)-enantiomer share indistinguishable antibacterial and systemic PK characteristics, their interchangeability fails in contexts requiring stereochemically defined input material. In chiral analytical chemistry, a pure (R)-gatifloxacin reference standard is mandatory for validating enantioselective HPLC, CE, or TLC methods that must resolve the two isomers [1]. In immunoassay development, anti-gatifloxacin antibodies raised against the (S)-enantiomer exhibit only approximately 10% cross-reactivity toward the (R)-enantiomer [2], meaning that assay calibration, cross-reactivity assessment, and matrix-effect studies each demand the isolated distomer. Furthermore, in environmental fate and ecotoxicity studies where enantioselective degradation or differential toxicity to aquatic organisms may occur, use of the racemate confounds interpretation because the two enantiomers may follow distinct metabolic or binding trajectories [3]. In these scenarios, racemic gatifloxacin is not an acceptable substitute for the single (R)-enantiomer.

(R)-Gatifloxacin Product-Specific Quantitative Evidence Guide


Enantioselective Antibody Cross-Reactivity: (R)-Gatifloxacin vs. (S)-Gatifloxacin in icELISA

When a monoclonal antibody was raised against (S)-gatifloxacin, the Fab fragment exhibited only 10% cross-reactivity toward (R)-gatifloxacin relative to the (S)-enantiomer in an indirect competitive ELISA (icELISA) [1]. This ~10-fold discrimination demonstrates that the two enantiomers are not biologically equivalent at the level of protein recognition, despite their similar antimicrobial activity. Molecular docking and MD simulations revealed that the (R)-enantiomer can enter the antibody's chiral recognition pocket only by undergoing a conformational adjustment of its piperazine ring, a structural accommodation not required by the (S)-enantiomer [1].

Immunoassay Development Chiral Drug Detection Antibody Cross-Reactivity

Absence of In Vivo Chiral Inversion: Pharmacokinetic Stability of (R)-Gatifloxacin After IV Administration

Following intravenous administration of the single (R)-enantiomer to rats, dogs, and monkeys, no interconversion to the (S)-enantiomer was detected in serum by enantioselective HPLC analysis [1]. This confirms that (R)-gatifloxacin is stereochemically stable in vivo and does not undergo metabolic racemization. In the same study, oral administration of racemic gatifloxacin to monkeys showed no difference between the two enantiomers in serum disposition or urinary excretion, reinforcing that PK equivalence is a property of parallel, non-interconverting pathways [1].

Pharmacokinetics Chiral Stability Enantiomer Interconversion

Equivalent Antibacterial Potency Confirmed: (R)- vs. (S)-Gatifloxacin MIC Against E. coli ATCC 25922

After preparative HPLC resolution of racemic gatifloxacin, the isolated (R)- and (S)-enantiomers were separately tested for antibacterial activity against Escherichia coli ATCC 25922 by MIC determination. Both enantiomers displayed similar MIC values, consistent with earlier reports that the two optical isomers show a broad spectrum of antibacterial activity as potent as that of racemic gatifloxacin [1][2]. This quantitative equivalence confirms that the chiral center at the 3-position of the piperazine ring does not influence binding to the bacterial DNA gyrase/topoisomerase IV targets.

Antibacterial Activity Minimum Inhibitory Concentration Enantiomer Comparison

Enantioselective Chromatographic Resolution: Validated Separation of (R)- and (S)-Gatifloxacin for Reference Standard Use

A normal-phase HPLC method using a chiral stationary phase was developed and validated for the baseline separation of (R)- and (S)-gatifloxacin in bulk drug substance [1]. The method enables quantification of enantiomeric purity, a critical quality attribute for (R)-gatifloxacin when used as a reference standard. In a separate pre-column esterification approach scaled to preparative HPLC, optically pure S-(−)- and R-(+)-gatifloxacin were obtained with confirmed antibacterial activity retention, demonstrating that the separation process does not degrade the pharmacophore [2].

Chiral Chromatography Analytical Method Validation Enantiomeric Purity

Best Research and Industrial Application Scenarios for (R)-Gatifloxacin


Chiral Reference Standard for Enantioselective HPLC and CE Method Validation

Analytical laboratories developing or validating enantioselective chromatographic methods for gatifloxacin require (R)-gatifloxacin as a certified single-isomer reference standard. Validated normal-phase HPLC and capillary electrophoresis methods have been established for baseline separation of gatifloxacin enantiomers [1]. The (R)-enantiomer serves as the system suitability marker for resolution, peak identification, and enantiomeric purity determination in bulk drug substance and finished product testing.

Distomer Probe in Anti-Gatifloxacin Immunoassay Cross-Reactivity Assessment

Immunoassay developers for gatifloxacin residue detection in food (milk, swine urine) and environmental matrices must characterize antibody cross-reactivity toward the distomer. Quantitative icELISA data show that anti-(S)-gatifloxacin antibodies exhibit approximately 10% cross-reactivity toward (R)-gatifloxacin [2]. Procurement of pure (R)-gatifloxacin is therefore essential for constructing valid calibration curves and defining assay specificity parameters in regulatory submission packages.

Enantioselective Environmental Fate and Ecotoxicity Studies

Fluoroquinolone antibiotics are ubiquitous environmental contaminants, and enantiomers may undergo differential biodegradation and exhibit distinct ecotoxicological profiles. (R)-Gatifloxacin is used as a stereochemically defined probe in studies assessing enantioselective degradation by aquatic microorganisms (e.g., Chlamydomonas reinhardtii) and enantiomer-specific toxicity to non-target organisms [3]. The confirmed in vivo chiral stability of (R)-gatifloxacin [4] supports its use in long-term environmental fate experiments without the confounding variable of racemization.

In Vivo Stereochemical Probe for Enantiomer-Specific Pharmacokinetic and Tissue Distribution Studies

Although racemic gatifloxacin shows no net PK difference between enantiomers, isolated (R)-gatifloxacin is used as a stereochemical probe in preclinical studies investigating enantiomer-specific tissue distribution, protein binding, and metabolite profiling. The documented absence of chiral inversion after IV administration across rats, dogs, and monkeys [4] ensures that observed PK parameters genuinely reflect the fate of the administered (R)-enantiomer, enabling unambiguous interpretation of enantiomer-specific biodistribution data.

Quote Request

Request a Quote for (R)-gatifloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.